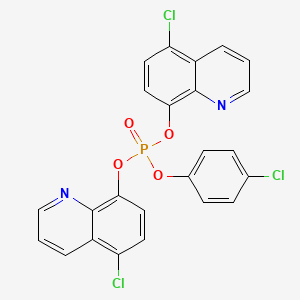
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate is a complex organic compound that features a phosphate group bonded to a 4-chlorophenyl ring and two 5-chloroquinolin-8-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate typically involves the reaction of 4-chlorophenol with 5-chloroquinoline-8-yl phosphate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer activity, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s phosphate group also plays a crucial role in its activity by facilitating its interaction with biological molecules .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with oxidized quinoline rings.
Dihydroquinolines: Reduced forms of quinoline derivatives.
Uniqueness
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate is unique due to its dual quinoline structure and the presence of a phosphate group. This combination enhances its potential biological activity and makes it a versatile compound for various applications .
特性
CAS番号 |
83416-83-5 |
|---|---|
分子式 |
C24H14Cl3N2O4P |
分子量 |
531.7 g/mol |
IUPAC名 |
(4-chlorophenyl) bis(5-chloroquinolin-8-yl) phosphate |
InChI |
InChI=1S/C24H14Cl3N2O4P/c25-15-5-7-16(8-6-15)31-34(30,32-21-11-9-19(26)17-3-1-13-28-23(17)21)33-22-12-10-20(27)18-4-2-14-29-24(18)22/h1-14H |
InChIキー |
VYYURDGLFRRHCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)OP(=O)(OC3=CC=C(C=C3)Cl)OC4=C5C(=C(C=C4)Cl)C=CC=N5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
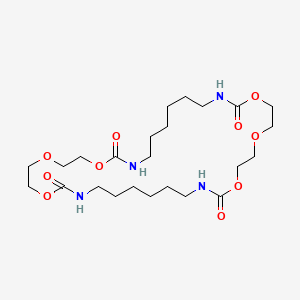
![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
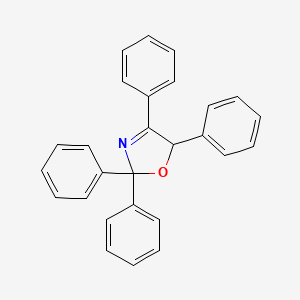

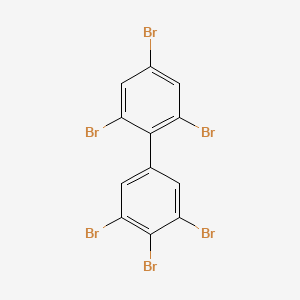
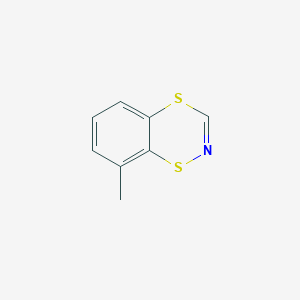
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
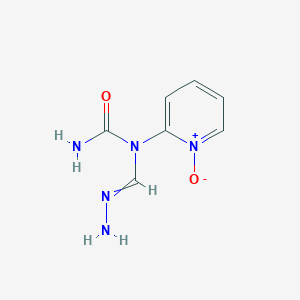

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
